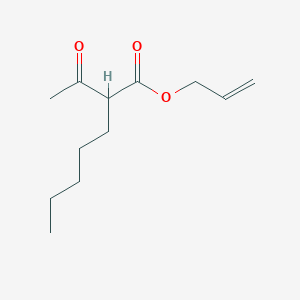

prop-2-enyl 2-acetylheptanoate

Description

Prop-2-enyl 2-acetylheptanoate (CAS: 106729-95-7) is an ester derivative with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.2854 g/mol . Its structure features a prop-2-enyl (allyl) group esterified to 2-acetylheptanoic acid.

Properties

CAS No. |

106729-95-7 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

prop-2-enyl 2-acetylheptanoate |

InChI |

InChI=1S/C12H20O3/c1-4-6-7-8-11(10(3)13)12(14)15-9-5-2/h5,11H,2,4,6-9H2,1,3H3 |

InChI Key |

LZPAFIUIQOHZCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=O)C)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Prop-2-enyl 2-acetylheptanoate can be synthesized through the esterification reaction between prop-2-en-1-ol (allyl alcohol) and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the ester group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl 2-acetylheptanoate has several applications in scientific research:

Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism of action of prop-2-enyl 2-acetylheptanoate involves its interaction with biological molecules through its ester group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 2-Acetylheptanoate (CAS: 24317-94-0)

Ethyl 2-acetylheptanoate shares structural similarities with prop-2-enyl 2-acetylheptanoate, differing only in the ester group (ethyl vs. prop-2-enyl). Key comparative data are summarized below:

Key Differences :

- This could influence its stability and applications in synthesis .

- Regulatory Compliance: Ethyl 2-acetylheptanoate is regulated under multiple international frameworks (e.g., TSCA, EINECS), while this compound lacks documented regulatory oversight .

4-(Prop-2-enyl)-Phenyl-3'-Methylbutanoate

Unlike this compound, it contains a phenyl ring and a methylbutanoate moiety.

Key Differences :

- Structural Complexity: The phenylpropanoid’s aromatic ring and branched ester chain may confer distinct chemical and biological behaviors, such as antioxidant or antimicrobial activity, which are unexplored in this compound .

S-Propenyl Cysteine Conjugates

These metabolites (e.g., S-propenylcysteine) are reaction products of alk(en)ylsulfenic acids with thiols, identified in human metabolomics studies .

Key Insight: The prop-2-enyl group’s reactivity is context-dependent—stable in esters but labile in thiol conjugates, influencing analytical handling and biological turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.